(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one
Description
The compound "(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one" is a benzofuran-3(2H)-one derivative featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) substituent at the 2-position and a hydroxyethyl-piperazinylmethyl group at the 7-position. Its Z-configuration indicates the spatial arrangement of the methylenedioxybenzylidene moiety relative to the benzofuranone core.
Properties
IUPAC Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6/c26-10-9-24-5-7-25(8-6-24)13-17-18(27)3-2-16-22(28)21(31-23(16)17)12-15-1-4-19-20(11-15)30-14-29-19/h1-4,11-12,26-27H,5-10,13-14H2/b21-12- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYHAZMPBGFPFV-MTJSOVHGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC5=C(C=C4)OCO5)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC5=C(C=C4)OCO5)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
1. Overview of Benzofuran Derivatives
Benzofuran derivatives are known for their diverse biological activities, which include antioxidant , anti-inflammatory , antitumor , and antimicrobial effects. The structural characteristics of these compounds significantly influence their pharmacological profiles. The presence of various substituents on the benzofuran ring can modify their lipophilicity and biological activity, making them valuable in medicinal chemistry .
2.1 Anti-inflammatory Activity
Research indicates that benzofuran derivatives exhibit significant anti-inflammatory effects. For instance, a related benzofuran compound has been shown to reduce levels of pro-inflammatory cytokines such as TNF and IL-1 by up to 98% in vitro. This suggests that the compound may inhibit the NF-κB signaling pathway, which is crucial in inflammatory responses .
2.2 Anticancer Activity
The anticancer potential of benzofuran derivatives is notable. In studies involving various cancer cell lines, compounds similar to the target compound have demonstrated substantial cytotoxicity:
| Cell Line | Inhibition Rate (%) |
|---|---|
| K562 (Leukemia) | 56.84 |
| NCI-H460 (Lung Cancer) | 80.92 |
| HCT-116 (Colon Cancer) | 72.14 |
| OVCAR-4 (Ovarian Cancer) | 56.45 |
These results indicate that the compound may induce apoptosis through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .
2.3 Antimicrobial Activity
Benzofuran derivatives have also been evaluated for their antimicrobial properties. Studies have shown that these compounds exhibit significant activity against various bacterial strains and fungi, with some derivatives demonstrating better efficacy than conventional antibiotics .
3. Case Studies and Research Findings
Several studies have explored the biological activity of benzofuran derivatives:
- A study found that a specific benzofuran derivative reduced interleukin levels significantly in macrophage cells, indicating its potential as an anti-inflammatory agent .
- Another investigation focused on the cytotoxic effects of a series of benzofuran compounds against cancer cell lines, revealing that structural modifications could enhance their anticancer properties .
4. Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is closely tied to their chemical structure. Modifications in substituents can lead to variations in activity:
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl groups | Enhance antioxidant properties |
| Piperazine moiety | Improve solubility and bioavailability |
| Aromatic rings | Increase cytotoxicity against cancer cells |
This relationship underscores the importance of strategic molecular design in developing effective therapeutic agents from benzofuran scaffolds .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared to analogs with related scaffolds or functional groups.
Table 1: Structural and Functional Comparison
Key Findings :
Piperazine-Containing Analogs: The hydroxyethyl-piperazinylmethyl group in the target compound shares similarities with quinolone derivatives (e.g., ), where piperazine enhances solubility and bacterial DNA gyrase inhibition . However, the benzofuran core in the target compound may confer distinct pharmacokinetic properties compared to quinolones.
Benzofuran vs.
Substituent Effects :
- The Z-configuration of the methylenedioxybenzylidene group may enhance π-π stacking interactions with biological targets compared to E-isomers. The hydroxyethyl group on piperazine likely improves water solubility, a critical factor for bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
